molecular formula C19H18N2O2S B2410094 (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide CAS No. 896614-55-4

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide

Cat. No. B2410094
CAS RN: 896614-55-4
M. Wt: 338.43
InChI Key: QWAMSCNYLNFVRC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2S . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a thiazole ring, and an acrylamide group . The thiazole ring is a five-membered ring containing two hetero atoms .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Enantioselective Synthesis

The compound (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide and its derivatives have been studied in enantioselective synthesis. For instance, research demonstrated the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. This resulted in a compound with a unique CN-bearing stereogenic center and high isolated yield and enantiomeric excess (e.e.). This process was used to obtain (R)-2-cyano-3-(furan-2-yl) propanamide, showcasing the potential for enantioselective reactions mediated by microorganisms (Jimenez et al., 2019).

Synthesis and Biological Activity

This compound has been utilized as a precursor in synthesizing various heterocyclic compounds. A study detailed the synthesis of pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives starting from chalcone-based compounds. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, providing insight into their potential pharmacological applications (Zaki et al., 2018).

Reactivity and Chemical Properties

The reactivity and chemical properties of this compound derivatives have been extensively studied. One study focused on synthesizing and characterizing 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, highlighting its potential for further electrophilic substitution reactions. This research provides valuable knowledge about the chemical behavior and potential applications of these compounds (Aleksandrov et al., 2021).

Pharmacological Potential

The pharmacological potential of this compound derivatives has been a subject of interest. Research has explored these compounds as positive allosteric modulators of α7 nicotinic acetylcholine receptors, with potential anxiolytic-like activities in animal models. This study opens doors for new therapeutic applications, particularly in treating anxiety and depression-related disorders (Targowska-Duda et al., 2019).

Synthesis and Characterization of Derivatives

The synthesis and characterization of this compound derivatives have been detailed in studies, exploring their structural properties and potential applications. This includes research on their synthesis, molecular characterization by various spectroscopic techniques, and exploration of their biological activities. These studies contribute to a deeper understanding of the compound's chemistry and potential in various scientific applications (Kuticheva et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAMSCNYLNFVRC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.